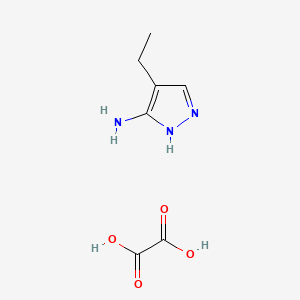
4-乙基-1H-吡唑-3-胺草酸盐
描述
4-Ethyl-1H-pyrazol-3-amine oxalate is a useful research compound. Its molecular formula is C7H11N3O4 and its molecular weight is 201.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Ethyl-1H-pyrazol-3-amine oxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Ethyl-1H-pyrazol-3-amine oxalate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
杂环化合物合成
“4-乙基-1H-吡唑-3-胺草酸盐”作为合成各种杂环化合物的先驱。 这些化合物在结构上具有多样性,并且由于其生物活性在药物化学中具有重要的应用 。特别是,吡唑环是许多药物和农用化学品的核心结构。
生物医学应用
包括“4-乙基-1H-吡唑-3-胺草酸盐”在内的吡唑衍生物已被研究用于其潜在的生物医学应用。 它们表现出一系列生物活性,例如抗炎、镇痛和抗癌特性 。这使得它们在药物发现和开发过程中具有价值。
光物理性质
像“4-乙基-1H-吡唑-3-胺草酸盐”这样的含吡唑化合物表现出优异的光物理性质。 这些性质在开发用于光电子器件的新材料方面非常有用,例如有机发光二极管 (OLED) 和光伏电池 。
工业化学合成
“4-乙基-1H-吡唑-3-胺草酸盐”的多功能性扩展到其作为工业化学品合成的中间体的用途。 它可用于生产各种化合物,包括染料、颜料和聚合物,这些化合物具有广泛的工业应用 。
农业化学
在农业化学领域,“4-乙基-1H-吡唑-3-胺草酸盐”用于创造作为除草剂、杀虫剂和杀菌剂的化合物。 这些化合物有助于保护作物免受害虫和疾病的侵害,从而提高农业生产力 。
材料科学
“4-乙基-1H-吡唑-3-胺草酸盐”的结构特性使其成为开发先进材料的候选者。 其衍生物可用于制造高性能聚合物和复合材料,在航空航天、汽车和电子行业应用 。
作用机制
Target of Action
Pyrazole derivatives, which include 4-ethyl-1h-pyrazol-3-amine oxalate, are known to have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are often used as scaffolds in the synthesis of bioactive chemicals .
Biochemical Pathways
Pyrazole derivatives are known to be used frequently as scaffolds in the synthesis of bioactive chemicals . They have been the focus of many techniques due to their frequent use in various scientific fields .
Result of Action
Pyrazole derivatives are known for their diverse pharmacological effects .
生化分析
Biochemical Properties
4-Ethyl-1H-pyrazol-3-amine oxalate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. The nature of these interactions can vary, but they often involve binding to the active site of the enzyme, thereby affecting its activity .
Cellular Effects
The effects of 4-Ethyl-1H-pyrazol-3-amine oxalate on cells are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of certain genes involved in metabolic processes, leading to changes in cellular metabolism. Additionally, it can affect cell signaling pathways, potentially leading to altered cellular responses .
Molecular Mechanism
At the molecular level, 4-Ethyl-1H-pyrazol-3-amine oxalate exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity. This binding can result in changes in gene expression, which in turn affects cellular function. The compound’s ability to interact with multiple targets makes it a versatile tool in biochemical research .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Ethyl-1H-pyrazol-3-amine oxalate can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may degrade into other products, which can have different effects on cellular function. Long-term studies have shown that the compound can have lasting effects on cells, including changes in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of 4-Ethyl-1H-pyrazol-3-amine oxalate can vary with different dosages in animal models. At low doses, it may have minimal effects, while at higher doses, it can cause significant changes in cellular function. Threshold effects have been observed, where a certain dosage is required to elicit a response. Additionally, high doses can lead to toxic or adverse effects, highlighting the importance of dosage optimization in research .
Metabolic Pathways
4-Ethyl-1H-pyrazol-3-amine oxalate is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, potentially affecting metabolic flux and metabolite levels. For example, it may inhibit or activate enzymes involved in the breakdown or synthesis of certain metabolites, leading to changes in their levels within the cell .
Transport and Distribution
The transport and distribution of 4-Ethyl-1H-pyrazol-3-amine oxalate within cells and tissues are crucial for its activity. It can be transported by specific transporters or binding proteins, which facilitate its movement across cellular membranes. Once inside the cell, it may localize to specific compartments or organelles, where it can exert its effects .
Subcellular Localization
The subcellular localization of 4-Ethyl-1H-pyrazol-3-amine oxalate is important for its function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications. This localization can affect its activity, as it may interact with different biomolecules depending on its location within the cell .
属性
IUPAC Name |
4-ethyl-1H-pyrazol-5-amine;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3.C2H2O4/c1-2-4-3-7-8-5(4)6;3-1(4)2(5)6/h3H,2H2,1H3,(H3,6,7,8);(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVLVDCDPTRTWLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NN=C1)N.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00654865 | |
| Record name | Oxalic acid--4-ethyl-1H-pyrazol-5-amine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00654865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1010800-27-7 | |
| Record name | Oxalic acid--4-ethyl-1H-pyrazol-5-amine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00654865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[Ethyl(methyl)amino]cyclobutanol hydrochloride](/img/structure/B1486343.png)
![Methyl 2-[(3-hydroxycyclobutyl)amino]acetate hydrochloride](/img/structure/B1486344.png)
![Boron, [5-[(3,5-dimethyl-2H-pyrrol-2-ylidene-N-methyl)]-N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-1H-pyrrole-2-propanamidato-]difluoro-](/img/structure/B1486347.png)

![[1-(3-Chlorobenzoyl)piperidin-4-yl]methanol](/img/structure/B1486352.png)

![N-[(2,6-difluorophenyl)methyl]cyclohexanamine](/img/structure/B1486354.png)
![N-[2-(3-methoxyphenyl)ethyl]cyclopentanamine](/img/structure/B1486355.png)

![N-[(2-chlorophenyl)methyl]-4-methylcyclohexan-1-amine](/img/structure/B1486359.png)
![5-[(3-Bromophenoxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1486361.png)

![2-{4-[2-Methyl-3-(trifluoromethyl)phenyl]-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}propanoic acid](/img/structure/B1486364.png)

